molecular formula C26H19BrN2O2S2 B12016017 (3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12016017
M. Wt: 535.5 g/mol
InChI Key: ILGYKRMTTXROAA-FCQUAONHSA-N
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Description

The compound (3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a bromine atom, and a thiazolidinone ring, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Bromination: Introduction of the bromine atom is usually done through electrophilic bromination using bromine or N-bromosuccinimide (NBS).

    Formation of the Indolone Core: This involves cyclization reactions that form the indolone structure, often using palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-benzyl-5-chloro-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
  • (3Z)-1-benzyl-5-fluoro-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Uniqueness

The presence of the bromine atom in (3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one makes it unique compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct reactivity and biological activity.

Properties

Molecular Formula

C26H19BrN2O2S2

Molecular Weight

535.5 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H19BrN2O2S2/c27-19-11-12-21-20(15-19)22(24(30)29(21)16-18-9-5-2-6-10-18)23-25(31)28(26(32)33-23)14-13-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2/b23-22-

InChI Key

ILGYKRMTTXROAA-FCQUAONHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)SC2=S

Origin of Product

United States

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